2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-phenylacetamide
Overview
Description
2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-phenylacetamide is a useful research compound. Its molecular formula is C24H24FN3O4 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that compounds containing a piperazine ring, such as this one, are found in a variety of biologically active compounds for various disease states . These include antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
It’s known that piperazine derivatives can modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may interact with its targets to bring about changes in the body.
Biochemical Pathways
It’s known that piperazine derivatives can be found in potential treatments for parkinson’s and alzheimer’s disease , suggesting that this compound may affect pathways related to these conditions.
Pharmacokinetics
It’s known that the incorporation of a piperazine heterocycle into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable ADME properties that impact its bioavailability.
Result of Action
It’s known that piperazine derivatives can be found in a variety of biologically active compounds for various disease states , suggesting that this compound may have a range of potential effects at the molecular and cellular level.
Action Environment
It’s known that the pharmacokinetic properties of a drug substance can be modulated by the incorporation of a piperazine heterocycle . This suggests that the compound’s action, efficacy, and stability may be influenced by various factors in its environment.
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures, such as indole derivatives, have diverse biological activities . They can interact with multiple receptors and participate in a variety of biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structural similarity to other compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied over time in laboratory settings, showing changes in their effects, stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-phenylacetamide in animal models have not been reported yet. It is common for the effects of similar compounds to vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4/c25-18-6-8-20(9-7-18)28-12-10-27(11-13-28)15-21-14-22(29)23(16-31-21)32-17-24(30)26-19-4-2-1-3-5-19/h1-9,14,16H,10-13,15,17H2,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDZNOANMUJJOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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